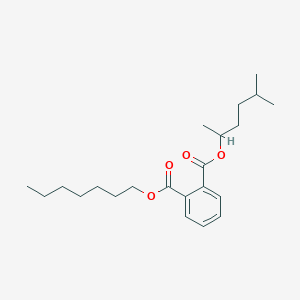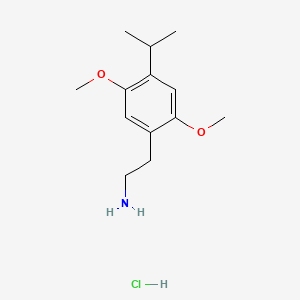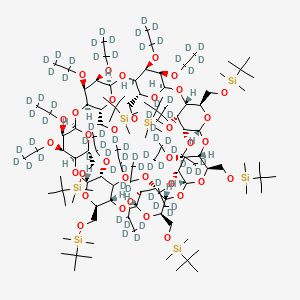
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is a derivative of beta-cyclodextrin, a cyclic oligosaccharide produced from starch via enzymatic conversion. This compound is isotope-labeled with deuterium, making it useful in various analytical and research applications. Beta-cyclodextrins are known for their ability to form inclusion complexes with a wide range of molecules, which makes them valuable in fields such as pharmaceuticals, food, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves multiple steps. The starting material, beta-cyclodextrin, undergoes selective protection and deprotection reactions to introduce the desired functional groups. The tert-butyldimethylsilyl (TBDMS) groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The ethyl groups are introduced via alkylation reactions using ethyl iodide or ethyl bromide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The ethyl and TBDMS groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl iodide, tert-butyldimethylsilyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 has a wide range of scientific research applications:
Chemistry: Used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Biology: Employed in studies involving molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin derivative allows it to encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.
Comparación Con Compuestos Similares
Similar Compounds
- Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
- Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications such as nuclear magnetic resonance (NMR) spectroscopy. The ethyl and TBDMS groups provide specific steric and electronic properties that can influence the compound’s inclusion complex formation and stability .
Propiedades
Fórmula molecular |
C112H224O35Si7 |
|---|---|
Peso molecular |
2398.0 g/mol |
Nombre IUPAC |
tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1,1,2,2,2-pentadeuterioethoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3,50D2,51D2,52D2,53D2,54D2,55D2,56D2,57D2,58D2,59D2,60D2,61D2,62D2,63D2 |
Clave InChI |
YWJVRWNASWFZDF-OLGKIYBHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
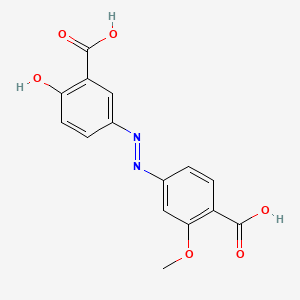

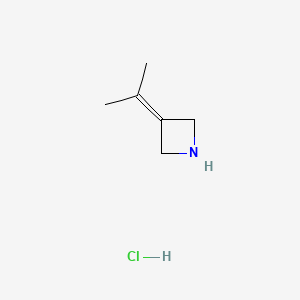
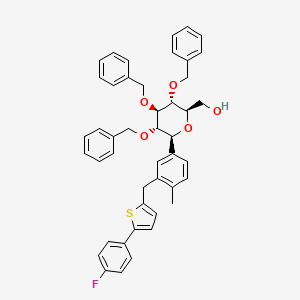
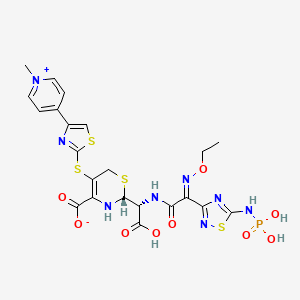
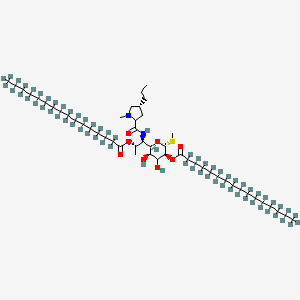
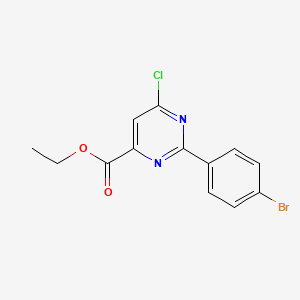
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)

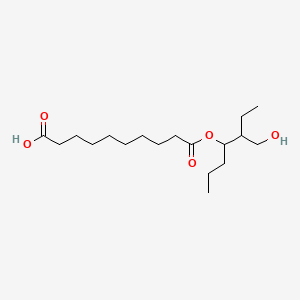
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
